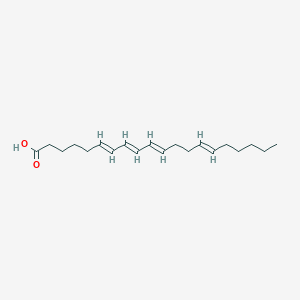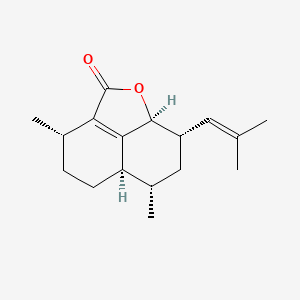
Amphilectolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphilectolide is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
1. Synthesis and Structural Design
- Amphilectolide has been a subject of interest in synthetic chemistry, particularly in the total synthesis of diterpenoids. A study by (Chen et al., 2014) detailed the total synthesis of amphilectolide from a common furan building block, highlighting key steps like palladium-mediated carbonylation and intramolecular Friedel-Crafts acylation. This research contributes to the understanding of amphilectolide's complex molecular structure and its synthesis.
2. Role in Antimicrobial Peptides (AMPs)
- Amphilectolide's structural features are relevant to the study of AMPs. According to (Ciumac et al., 2019), AMPs are short cationic peptides with antimicrobial properties, often found in nature. The study of AMPs, including those structurally similar to amphilectolide, is important in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
3. Applications in Biomedical Research
- The self-assembly of amphiphilic molecules like amphilectolide and its derivatives has implications in various biomedical applications. (Osorno et al., 2021) reviewed the use of self-assembled micro and nanostructures, including amphiphilic molecules, for controlled drug delivery in medicine. Such research is pivotal in enhancing drug bioavailability and targeted medical treatments.
4. Exploration in Gene Therapy
- The study of cationic amphiphiles, closely related to amphilectolide, is significant in gene therapy. According to (Srinivas et al., 2009), cationic amphiphiles are being explored as safe gene transfer agents, offering potential advancements in gene therapy techniques.
5. Amphiphilic Polysaccharides in Cancer and Inflammatory Diseases
- Amphilectolide's amphiphilic nature is relevant to the study of amphiphilic polysaccharides in healthcare applications. (Yang et al., 2017) focused on the use of amphiphilic polysaccharides as components of nanomaterials for managing cancer and inflammatory pathologies.
properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(1S,5S,8R,9S,11S)-5,9-dimethyl-11-(2-methylprop-1-enyl)-2-oxatricyclo[6.3.1.04,12]dodec-4(12)-en-3-one |
InChI |
InChI=1S/C17H24O2/c1-9(2)7-12-8-11(4)13-6-5-10(3)14-15(13)16(12)19-17(14)18/h7,10-13,16H,5-6,8H2,1-4H3/t10-,11-,12+,13+,16-/m0/s1 |
InChI Key |
RFJFCCPDRLPPJT-WKIHFJMMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@H]3C2=C1C(=O)O3)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3C2=C1C(=O)O3)C=C(C)C)C |
synonyms |
amphilectolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



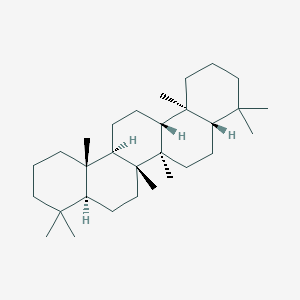

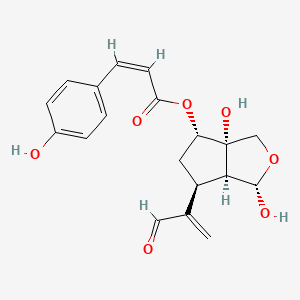
![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)
![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)
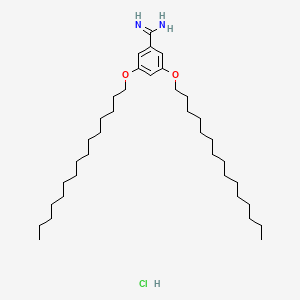
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
